

Application Note: 2-Methoxy-4'-nitrobenzophenone as a Strategic Pharmaceutical Intermediate

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Compound of Interest

Compound Name:	2-Methoxy-4'-nitrobenzophenone
CAS No.:	42495-50-1
Cat. No.:	B1356294

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Abstract

2-Methoxy-4'-nitrobenzophenone (CAS: 42495-50-1) represents a critical "privileged scaffold" in medicinal chemistry, distinct from its more common para-isomer (4-methoxy-4'-nitrobenzophenone).[1] While often overshadowed by UV-stabilizing hydroxybenzophenones, this O-methylated derivative serves as a vital non-protic photo-probe and a structural precursor for microtubule polymerization inhibitors and p38 MAPK inhibitors.[1] This guide details the rigorous synthesis, chemoselective reduction protocols, and quality control measures required to utilize this intermediate in high-purity API (Active Pharmaceutical Ingredient) workflows.

Chemical Profile & Significance[1][2][3][4]

Unlike 2-hydroxybenzophenones, which dissipate energy via Excited State Intramolecular Proton Transfer (ESIPT) to act as UV filters, **2-Methoxy-4'-nitrobenzophenone** lacks the labile proton.[1] This locks the molecule into a reactive triplet state upon irradiation, making it an excellent photo-affinity labeling reagent for mapping drug binding sites.[1] Furthermore, the ortho-methoxy group provides steric bulk that forces the two phenyl rings out of coplanarity, a

conformational feature essential for mimicking the twisted geometry of bioactive biaryls like Combretastatin A-4.

Key Physicochemical Properties[3][4][5][6][7]

Property	Value	Notes
CAS Number	42495-50-1	Distinct from 4-methoxy isomer (1151-94-6)
Molecular Formula	C ₁₄ H ₁₁ NO ₄	
Molecular Weight	257.24 g/mol	
Appearance	Pale yellow to cream crystalline solid	Nitro group imparts color
Melting Point	120–124 °C	Sharp endotherm indicates purity
Solubility	DCM, DMSO, Ethyl Acetate	Poor water solubility
Key Functionality	Nitro (reducible), Ketone (linker), Methoxy (steric/H-bond acceptor)	

Synthesis & Purification Strategy

The "Ortho-Isomer" Challenge

Direct Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride predominantly yields the para-isomer (4-methoxy-4'-nitrobenzophenone) due to steric hindrance at the ortho position.[1] To access the 2-methoxy isomer exclusively, a Grignard addition followed by oxidation or a Transition-Metal Catalyzed Carbonylation is required.[1]

Recommended Synthetic Route (Grignard Approach)

This pathway ensures regioselectivity, avoiding the difficult separation of ortho/para isomers.

- Step A: Nucleophilic Addition

- Reagents: 2-Methoxyphenylmagnesium bromide (generated from 2-bromoanisole) + 4-Nitrobenzaldehyde.[1]
- Conditions: THF, -78°C to 0°C.[1]
- Intermediate: (2-methoxyphenyl)(4-nitrophenyl)methanol.[1]
- Step B: Oxidation
 - Reagents: Jones Reagent (CrO₃/H₂SO₄) or PCC (Pyridinium Chlorochromate).[1]
 - Note: Avoid KMnO₄ to prevent oxidation of the methoxy group or ring cleavage.[1]

Purification Protocol

- Crystallization: Recrystallize from Ethanol/Water (9:1).[1] The nitro group facilitates crystallization.[1]
- Impurity Control: Monitor for 4-nitrobenzaldehyde (starting material) and bis(2-methoxyphenyl)methanol (homocoupling byproduct) using HPLC.

Downstream Application: Chemoselective Reduction

The primary utility of this intermediate is the conversion of the nitro group to an amine (2-Methoxy-4'-aminobenzophenone), creating an aniline handle for further functionalization (e.g., urea formation, heterocycle construction).

Critical Challenge: Reducing the nitro group (

) without reducing the ketone (

) to an alcohol or methylene.

Protocol: Chemoselective Nitro Reduction (Bechamp Reduction)

Rationale: Iron (Fe) in acidic media is highly selective for nitro groups and tolerates the benzophenone ketone, unlike catalytic hydrogenation (Pd/C + H₂) which risks reducing the

carbonyl.

Materials

- **2-Methoxy-4'-nitrobenzophenone** (10 mmol, 2.57 g)[1]
- Iron Powder (325 mesh, 50 mmol, 2.80 g)
- Ammonium Chloride (NH₄Cl, 50 mmol, 2.65 g)
- Solvent: Ethanol/Water (3:1 v/v, 50 mL)

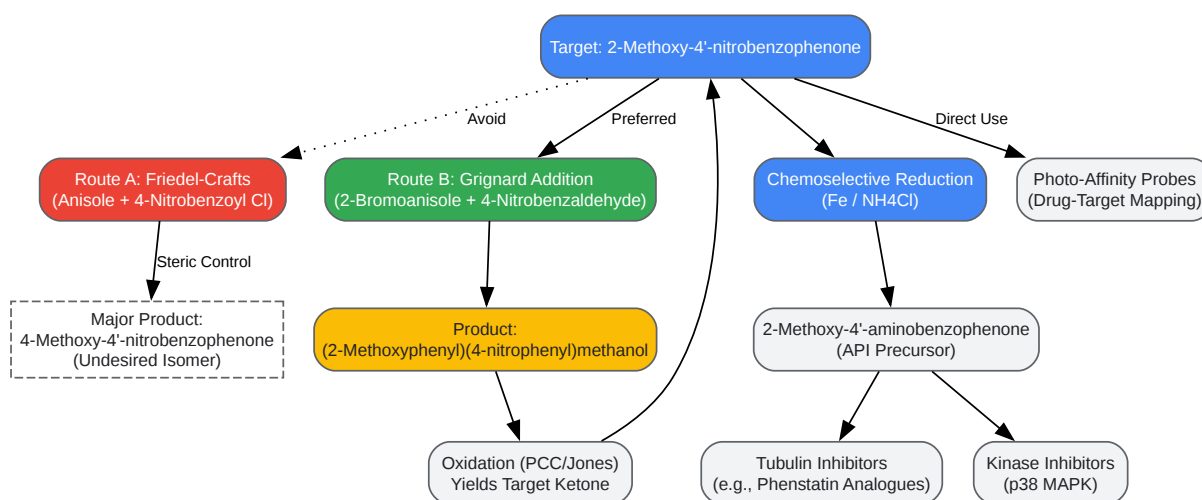
Step-by-Step Procedure

- Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
- Dissolution: Charge the flask with Ethanol, Water, and NH₄Cl. Stir until NH₄Cl is mostly dissolved.
- Activation: Add Iron powder. Heat the mixture to 60°C for 15 minutes to activate the iron surface.
- Addition: Add **2-Methoxy-4'-nitrobenzophenone** in portions over 10 minutes.
 - Observation: The reaction is exothermic; maintain temperature below reflux onset.[1]
- Reaction: Heat to mild reflux (75-80°C) for 2–4 hours.
 - Monitoring: Check TLC (System: Hexane/EtOAc 2:1).[1] Product (Amine) will be more polar and fluorescent under UV (365 nm).[1]
- Workup (The "Hot Filter" Method):
 - While hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1]
 - Why? Iron oxide sludge hardens upon cooling, trapping the product.

- Isolation: Concentrate the filtrate to ~10 mL. Pour into ice-water (100 mL). Basify to pH 9 with Na₂CO₃ to ensure the amine is deprotonated.[1]
- Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and evaporate.[1]

Visualizing the Workflow (Graphviz)

The following diagram illustrates the critical decision pathways for synthesis and downstream application.



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Caption: Strategic synthesis and application workflow for **2-Methoxy-4'-nitrobenzophenone**, highlighting the necessity of the Grignard route for regio-purity.

Pharmaceutical Applications

A. Microtubule Polymerization Inhibitors

The 2-methoxy-benzophenone scaffold acts as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4.[1]

- Mechanism: The 2-methoxy group provides steric hindrance that twists the two phenyl rings, mimicking the non-planar geometry required to bind to the colchicine site of tubulin.
- SAR Insight: The 4'-amino group (derived from the nitro) is often sulfonated or converted to a urea to enhance binding affinity.[1]

B. Photo-Affinity Labeling (PAL)

Researchers use **2-Methoxy-4'-nitrobenzophenone** to identify the binding targets of small molecules.[1]

- Protocol:
 - Derivatize the 4'-nitro group (via reduction to amine) to attach the "drug" molecule.[1]
 - Incubate the probe with the proteome.[1]
 - Irradiate with UV light (350–365 nm).[1] The benzophenone carbonyl forms a covalent bond with nearby amino acid residues (preferentially Methionine).
 - The 2-methoxy group prevents self-quenching (ESIPT), ensuring high cross-linking efficiency compared to 2-hydroxy analogues.[1]

Safety & Handling (MSDS Highlights)

Hazard Class	Statement	Precaution
Acute Toxicity	Harmful if swallowed or inhaled.[1]	Use fume hood.[1] Wear N95 mask.
Skin Irritant	Causes skin and eye irritation.[1][2]	Nitrile gloves required.[1]
Reactivity	Nitro compounds can be explosive under high heat/pressure.[1]	Do not distill to dryness.[1] Avoid strong reducing agents (hydrazine) without cooling.[1]
Storage	Light Sensitive.[1]	Store in amber vials at room temperature.

References

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